

Spectroscopic Profile of 2-Propyl-1,3-dioxolane: A Technical Guide

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Compound of Interest

Compound Name: 2-Propyl-1,3-dioxolane

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Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Propyl-1,3-dioxolane** (CAS No. 3390-13-4). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document includes structured data tables for easy reference, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Propyl-1,3-dioxolane**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-------------|--------------------------------|------------|
| 4.83 | t | 1H | 5.0 | H-2 |
| 3.98 - 3.82 | m | 4H | - | H-4, H-5 |
| 1.62 | p | 2H | 7.4 | H-1' |
| 1.43 | h | 2H | 7.4 | H-2' |
| 0.92 | t | 3H | 7.4 | H-3' |

Solvent: CDCl_3 , Spectrometer Frequency: 90 MHz

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 110.0 | C-2 |
| 64.9 | C-4, C-5 |
| 34.0 | C-1' |
| 17.5 | C-2' |
| 14.1 | C-3' |

Solvent: CDCl_3 , Spectrometer Frequency: 22.63 MHz

IR (Infrared) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| 2960 | Strong | C-H stretch (alkane) |
| 2870 | Strong | C-H stretch (alkane) |
| 1460 | Medium | C-H bend (alkane) |
| 1140 | Strong | C-O stretch (acetal) |
| 1040 | Strong | C-O stretch (acetal) |

Sample Preparation: Neat

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 115 | 10 | [M-H] ⁺ |
| 87 | 35 | [M-C ₂ H ₅] ⁺ |
| 73 | 100 | [M-C ₃ H ₅] ⁺ |
| 45 | 50 | [C ₂ H ₅ O] ⁺ |
| 43 | 80 | [C ₃ H ₇] ⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer.

- Sample Preparation: A small amount of **2-Propyl-1,3-dioxolane** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

- ¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.
- ¹³C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate signal detection.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: A drop of neat **2-Propyl-1,3-dioxolane** was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.
- Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
- Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.

Mass Spectrometry (MS)

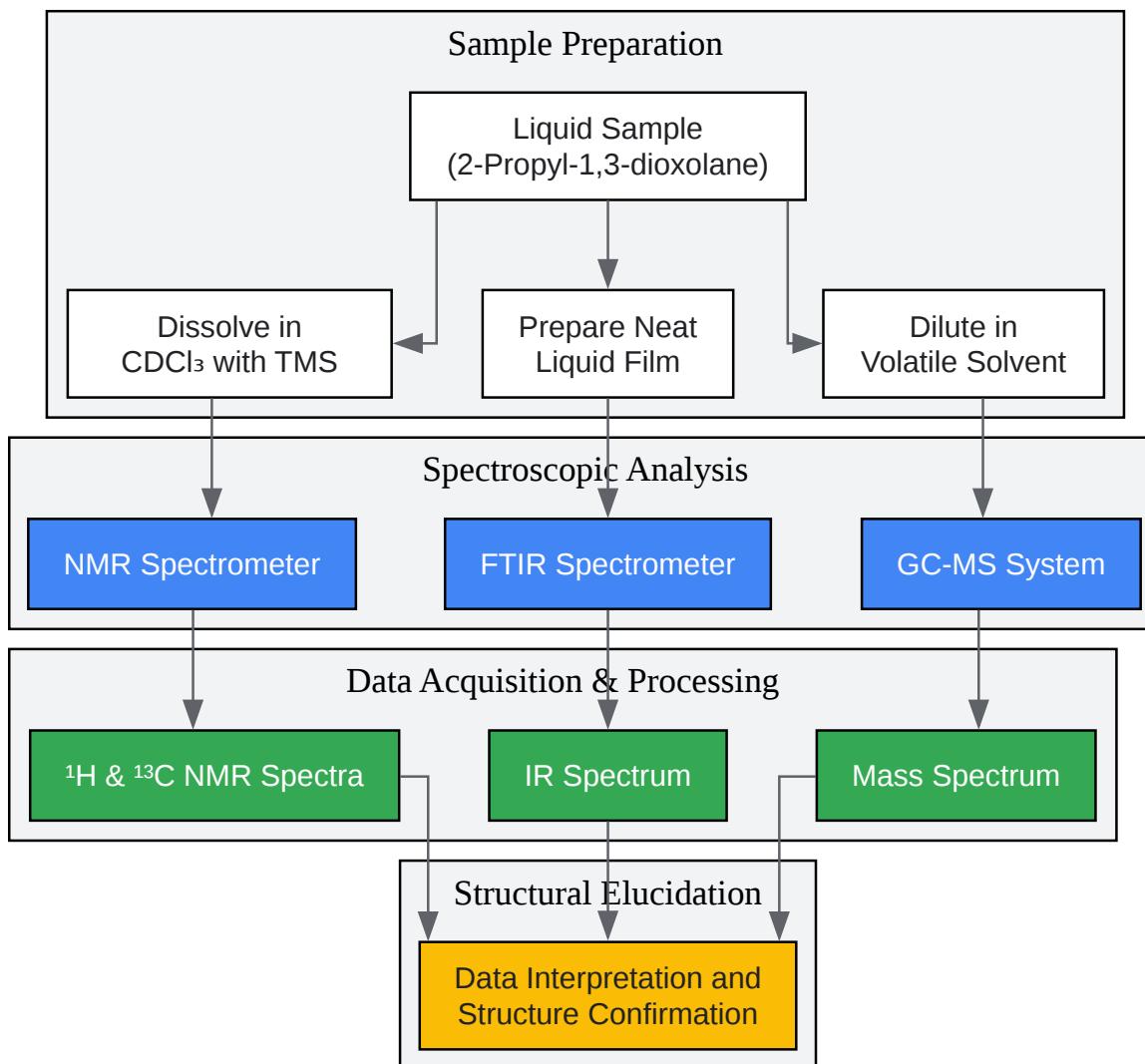
The mass spectrum was recorded on a mass spectrometer coupled with a gas chromatograph (GC-MS).

- Sample Introduction: A dilute solution of **2-Propyl-1,3-dioxolane** in a volatile organic solvent was injected into the gas chromatograph. The GC was equipped with a suitable capillary column to separate the analyte from any impurities.
- Ionization: As the compound eluted from the GC column, it entered the mass spectrometer's ion source, where it was subjected to electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: The resulting positively charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The abundance of each fragment was measured by an electron multiplier detector, and the data was compiled into a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **2-Propyl-1,3-dioxolane**.



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Caption: General workflow for the spectroscopic analysis of **2-Propyl-1,3-dioxolane**.

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